REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH3:15])([CH3:14])[CH2:12][NH2:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH2:16]=O>C(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[CH2:16][NH:13][CH2:12][C:11]2([CH3:15])[CH3:14]
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Name
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|
Quantity
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1.58 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1OC)C(CN)(C)C
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Name
|
|
Quantity
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0.252 g
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Type
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reactant
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Smiles
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C=O
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Name
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|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Then, a conventional cyclization reaction
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Name
|
|
Type
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product
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Smiles
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COC=1C=C2C(CNCC2=CC1OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |